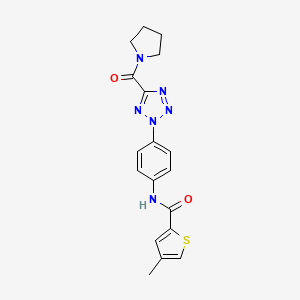
4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide, also known by its CAS number 1396682-37-3, is a compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is C18H18N6O2S, with a molecular weight of 382.4 g/mol. Its structure features a thiophene ring, a tetrazole moiety, and a pyrrolidine carbonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₂S |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 1396682-37-3 |
Research indicates that compounds containing thiophene and tetrazole groups exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which this compound operates are still under investigation but may involve:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Activity : The presence of the tetrazole group is known to enhance antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.
Anticancer Activity
A study focused on the antiproliferative effects of related compounds demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : Compounds with similar configurations showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer types .
Antimicrobial Activity
Research has indicated that derivatives with thiophene and tetrazole groups can inhibit bacterial growth effectively. Specific tests on gram-positive and gram-negative bacteria have shown promising results, suggesting that modifications to the core structure can enhance activity against resistant strains.
Case Study 1: Anticancer Efficacy
In a laboratory setting, this compound was tested against human liver carcinoma (HepG2) cells. The compound demonstrated significant antiproliferative activity with an IC50 value of approximately 5 µM, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study, the compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Eigenschaften
IUPAC Name |
4-methyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-12-10-15(27-11-12)17(25)19-13-4-6-14(7-5-13)24-21-16(20-22-24)18(26)23-8-2-3-9-23/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXCRDFFWZMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














